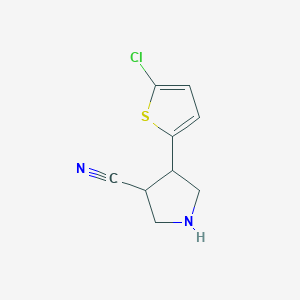
4-(5-Chlorthiophen-2-yl)pyrrolidin-3-carbonitril
Übersicht
Beschreibung
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drogensynthese
Der Pyrrolidinring, ein Kernbestandteil von 4-(5-Chlorthiophen-2-yl)pyrrolidin-3-carbonitril, ist ein vielseitiges Gerüst in der Wirkstoffforschung . Er ist besonders wertvoll für seine Fähigkeit, den Pharmakophorraum effizient zu erforschen, da er sp3-hybridisiert ist, was zur Stereochemie von Molekülen beiträgt und die dreidimensionale Abdeckung verbessert . Diese Verbindung kann zur Synthese biologisch aktiver Verbindungen mit Zielselektivität verwendet werden, was möglicherweise zu neuen Behandlungen für verschiedene Krankheiten führt.
Materialwissenschaften
In den Materialwissenschaften machen die vielfältigen Eigenschaften dieser Verbindung sie wertvoll für die Entwicklung neuer Materialien. Ihre molekulare Struktur könnte bei der Herstellung von Polymeren oder kleinen Molekülschichten verwendet werden, die spezifische elektronische oder photonische Eigenschaften aufweisen, die für die Entwicklung fortschrittlicher Materialien für die Elektronik und Optik unerlässlich sind.
Katalyse-Studien
Katalyse-Studien beinhalten häufig die Verwendung von Pyrrolidinderivaten, da sie als Liganden oder Organokatalysatoren wirken können . Die Chlorthiophenylgruppe, die an den Pyrrolidinring in dieser Verbindung gebunden ist, könnte die katalytische Aktivität beeinflussen, was möglicherweise zu effizienteren und selektiveren katalytischen Prozessen in der organischen Synthese führt.
Biochemie
In der Biochemie können die strukturellen Merkmale der Verbindung, wie z. B. die Chlorthiophenylgruppe, mit biologischen Makromolekülen interagieren und deren Funktion oder Stabilität beeinflussen. Diese Interaktion kann genutzt werden, um Enzymmechanismen zu untersuchen oder biochemische Assays für Forschungs- und Diagnosezwecke zu entwickeln.
Pharmakologie
Pharmakologisch könnte this compound auf seine potenziellen therapeutischen Wirkungen untersucht werden. Seine Struktur ermöglicht die Möglichkeit, an verschiedene biologische Zielstrukturen zu binden, was bei der Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen hilfreich sein könnte.
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz in der Chromatographie und Spektroskopie dienen. Ihre einzigartige chemische Signatur ermöglicht die präzise Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen, was für die Qualitätskontrolle und Forschung in verschiedenen wissenschaftlichen Bereichen unerlässlich ist.
Organische Chemie
Die Rolle der Verbindung in der organischen Chemie ist aufgrund ihres Potenzials als Baustein für die komplexe organische Synthese von Bedeutung . Ihre reaktiven Stellen, wie z. B. die Nitril- und Chlorthiophenylgruppen, bieten mehrere Wege für Reaktionen, die die Bildung einer breiten Palette organischer Moleküle mit unterschiedlichen Funktionalitäten ermöglichen.
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Compounds with a pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes including pH regulation and ion transport . The interaction between 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile and carbonic anhydrase is characterized by the inhibition of the enzyme’s activity, leading to potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated.
Cellular Effects
The effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to influence cell proliferation and apoptosis by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can affect gene expression by altering the activity of transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile exerts its effects through several mechanisms. One of the primary modes of action is the binding to specific enzyme active sites, resulting in the inhibition or activation of enzymatic activity . For instance, the compound’s interaction with carbonic anhydrase involves binding to the enzyme’s zinc ion, which is crucial for its catalytic function. This binding disrupts the enzyme’s ability to convert carbon dioxide to bicarbonate, thereby inhibiting its activity. Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can modulate gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can vary over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation in biochemical research.
Dosage Effects in Animal Models
The effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can affect the levels of various metabolites, leading to changes in cellular energy balance and redox state.
Transport and Distribution
The transport and distribution of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Once inside the cell, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is a critical determinant of its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile to these compartments is mediated by post-translational modifications and targeting signals, which direct the compound to its site of action. The subcellular localization of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
4-(5-chlorothiophen-2-yl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHXCYUTWVLZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(S2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


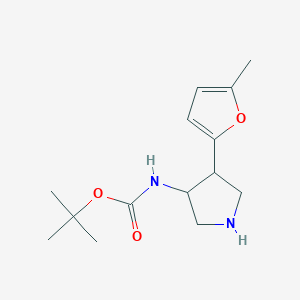
![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)
![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)
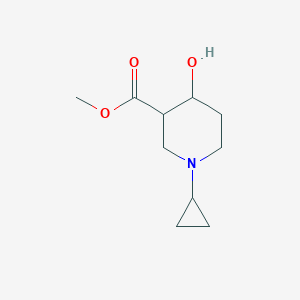


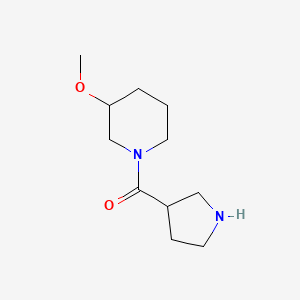

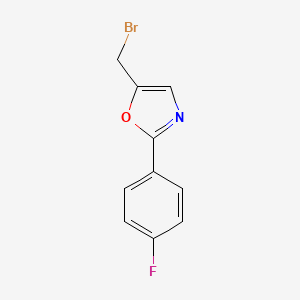
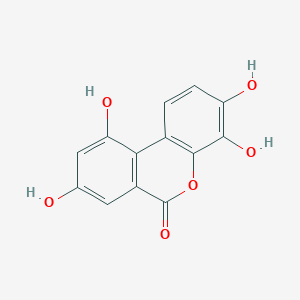
![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)
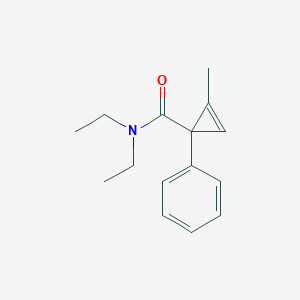

![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)
